2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzo[e][1,2,3]thiadiazine derivatives
Preparation Methods
The synthesis of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the benzo[e][1,2,3]thiadiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[e][1,2,3]thiadiazine ring system.
Introduction of chloro and fluoro substituents: The chloro and fluoro groups are introduced through halogenation reactions using reagents such as chlorine and fluorine sources.
Acetamide formation: The final step involves the acylation of the intermediate compound to form the acetamide derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide can be compared with other similar compounds, such as:
Benzo[e][1,2,3]thiadiazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Chloro and fluoro-substituted acetamides: These compounds have similar substituents but different core structures, affecting their reactivity and applications.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF2N3O3S/c1-13-6-8-15(24)11-19(13)26-21(29)12-28-27-22(16-4-2-3-5-18(16)25)17-10-14(23)7-9-20(17)32(28,30)31/h2-11H,12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWHGCOCHYCBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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